molecular formula C15H12BrNO3 B1205295 Bromfenac CAS No. 91714-94-2

Bromfenac

货号: B1205295
CAS 编号: 91714-94-2
分子量: 334.16 g/mol
InChI 键: ZBPLOVFIXSTCRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 溴芬那克可以通过多种方法合成。 一种常见的方法是使 2-氨基-3-(4-溴苯甲酰基)苯甲酸与氢氧化钠反应生成溴芬那克钠 . 另一种方法是使 3-溴吲哚与 2-甲氧基乙醇和酸水解反应生成 2-吲哚啉酮,然后使之与对溴苯腈和氯化铝反应生成 7-(4-溴苯甲酰基)-1,3-二氢-吲哚-2-酮。 然后将该化合物水解并中和以获得溴芬那克 .

工业生产方法: 溴芬那克钠的工业生产涉及使用加压反应器和特定的反应条件,以确保高产率和纯度。 例如,一种方法包括将甲醇、氢氧化钠和 7-(4-溴苯甲酰基)-1,3-二氢-2H-吲哚-2-酮加入加压反应器中,然后进行密闭搅拌、冷却和结晶,以获得溴芬那克钠 .

化学反应分析

反应类型: 溴芬那克会发生各种化学反应,包括氧化、还原和取代。 已知它与硫酸铈铵和硫酸反应形成紫色络合物 .

常用试剂和条件: 溴芬那克反应中常用的试剂包括硫酸铈铵、硫酸和结晶紫 . 反应条件通常涉及特定的 pH 值、温度和溶剂,以确保形成所需的产物。

形成的主要产物: 溴芬那克反应形成的主要产物包括溴芬那克钠及其各种盐。 这些产物用于治疗眼部炎症和疼痛的眼用溶液 .

科学研究应用

Introduction to Bromfenac

This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for the treatment of pain and inflammation associated with ocular surgeries, particularly cataract surgery. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins. In recent years, research has expanded to explore its applications beyond traditional uses, including neuroprotection and modulation of inflammatory responses in various ocular conditions.

Ocular Surgery and Inflammation Management

This compound is widely utilized in managing postoperative inflammation following cataract surgery. Clinical studies have demonstrated its effectiveness in reducing ocular pain and inflammation, often outperforming other NSAIDs like ketorolac. For example, a study showed that patients treated with this compound experienced a significantly shorter duration of postoperative irritative symptoms compared to those treated with ketorolac .

Clinical Findings:

  • Efficacy : this compound 0.07% has been shown to achieve complete clearance of ocular inflammation by day 15 post-surgery in a higher proportion of subjects compared to placebo .
  • Safety Profile : The drug is generally well-tolerated, with minimal side effects reported during clinical trials .

Neuroinflammation and Neuroprotection

Recent studies have highlighted this compound's potential in neuroprotective applications, particularly in conditions like glaucoma. Research indicates that this compound can reduce neuroinflammation associated with ischemia-reperfusion injury in retinal models. It has been observed that this compound administration leads to decreased levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting a protective effect on retinal ganglion cells .

Key Research Insights:

  • Mechanism : this compound appears to inhibit the expression of inflammatory markers in microglial cells under elevated pressure conditions, thereby mitigating neuroinflammation .
  • Electrophysiological Benefits : In animal models, this compound administration has been linked to improved retinal function as measured by electroretinogram responses .

Chronic Ocular Conditions

This compound's anti-inflammatory properties make it a candidate for treating chronic ocular conditions such as diabetic macular edema and other forms of retinal pathology. A comparative study found that this compound was effective in reducing levels of vascular endothelial growth factor and monocyte chemoattractant protein-1, which are implicated in prolonged inflammatory responses following ocular surgeries .

Comparative Effectiveness:

TreatmentVascular Endothelial Growth Factor ReductionMonocyte Chemoattractant Protein-1 Reduction
This compoundSignificant (P = 0.0077)Significant (P = 0.013)
ControlNot significantNot significant

Potential Side Effects

While this compound is effective for managing ocular pain and inflammation, it is essential to consider potential side effects. A case report highlighted the risk of toxic epidermal necrolysis associated with sodium this compound eye drops, emphasizing the need for careful monitoring during treatment .

作用机制

相似化合物的比较

溴芬那克通常与其他用于眼科的 NSAID 进行比较,例如奈帕芬那克。 溴芬那克和奈帕芬那克在减轻白内障手术后的眼部炎症和疼痛方面均有效 . 溴芬那克具有独特的化学结构,使其在某些情况下更有效。 与溴芬那克相似的化合物包括双氯芬酸、酮洛芬和氟比洛芬,它们都用于类似的治疗目的 .

生物活性

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation following cataract surgery. Its biological activity encompasses various mechanisms including anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The selective inhibition of these enzymes leads to a reduction in inflammatory mediators, thereby alleviating pain and inflammation in ocular tissues.

Key Findings on this compound's Mechanism:

  • COX Inhibition : this compound has shown improved potency in inhibiting COX-1 and COX-2 compared to other NSAIDs, thereby effectively reducing ocular inflammation post-surgery .
  • Neuroinflammation Reduction : Recent studies indicate that this compound can mitigate neuroinflammation in models of ischemia-reperfusion injury, suggesting its potential neuroprotective effects .

Clinical Efficacy

This compound is clinically effective in reducing anterior chamber inflammation after cataract surgery. A pivotal study demonstrated that patients receiving a 0.07% this compound solution had significantly lower anterior chamber cell counts compared to those receiving a placebo.

Clinical Study Overview:

ParameterThis compound 0.07% (n=222)Placebo (n=218)
Zero-to-trace anterior chamber cells at day 1580.2%47.2%
Overall study completion95.9%92.7%
Full treatment received64.4%45.8%
Percent compliance91.2%75.9%

Statistical significance was noted with P<0.0001P<0.0001 across various time points, indicating robust efficacy of this compound in clinical settings .

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied to understand its distribution and bioavailability within ocular tissues. A study using radiolabeled this compound revealed significant differences in drug concentration across different formulations.

Key Pharmacokinetic Findings:

  • Cmax and AUC : The maximum concentration (CmaxC_{max}) of BromSite (a formulation of this compound) was found to be significantly higher than that of Prolensa and Ilevro, indicating better ocular bioavailability .
  • Time to Peak Concentration : The CmaxC_{max} for BromSite occurred at 0.5 hours, demonstrating rapid absorption compared to other formulations which peaked at 1 hour .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound beyond its anti-inflammatory actions. In models simulating glaucoma and ischemic conditions, this compound demonstrated a capacity to protect retinal ganglion cells (RGCs) from damage.

Neuroprotective Study Insights:

  • Reduction in Inflammatory Markers : Administration of this compound resulted in significant downregulation of inflammatory markers such as COX-2 and TNF-α in microglia under elevated pressure conditions .
  • Electrophysiological Improvements : Electrophysiological assessments indicated enhanced RGC function following treatment with this compound, further supporting its neuroprotective role .

Case Studies

A notable case study examined the use of topical this compound for treating Central Serous Chorioretinopathy (CSCR). Patients treated with this compound showed significant improvement in central foveal thickness (CFT), suggesting its therapeutic potential beyond postoperative inflammation.

Case Study Results:

  • Baseline CFT : Mean CFT was 349 ± 115 µm.
  • Post-Treatment CFT : Significantly reduced to 221 ± 95 µm at six months (p<0.01p<0.01).

This demonstrates not only the efficacy of this compound in postoperative settings but also its potential application in retinal diseases .

属性

IUPAC Name

2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPLOVFIXSTCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91714-93-1 (Na salt)
Record name Bromfenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040655
Record name Bromfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.26e-02 g/L
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure.
Record name Bromfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

91714-94-2
Record name Bromfenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91714-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromfenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromfenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromfenac
Reactant of Route 2
Reactant of Route 2
Bromfenac
Reactant of Route 3
Bromfenac
Reactant of Route 4
Reactant of Route 4
Bromfenac
Reactant of Route 5
Bromfenac
Reactant of Route 6
Bromfenac
Customer
Q & A

Q1: How does bromfenac exert its anti-inflammatory effects?

A1: this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. [] By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby mitigating inflammatory responses. []

Q2: What is the molecular formula and weight of this compound?

A3: this compound sodium, the form commonly used in pharmaceutical formulations, has the molecular formula C15H11BrNNaO3 and a molecular weight of 372.17 g/mol. [, ]

Q3: Is there spectroscopic data available for this compound?

A4: Yes, researchers commonly utilize techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to characterize and quantify this compound in different matrices. [, , ]

Q4: How stable is this compound in ophthalmic solutions?

A5: Studies indicate that this compound exhibits good stability in ophthalmic solutions, especially when formulated with appropriate excipients and stored properly. [, ]

Q5: What factors can affect the stability of this compound formulations?

A6: Factors influencing this compound stability include pH, temperature, light exposure, and the presence of certain excipients or contaminants. [] Research focuses on developing formulations and packaging that minimize degradation and maintain drug potency. []

Q6: Does the formulation of this compound influence its ocular penetration?

A8: Research suggests that the formulation can significantly impact this compound's pharmacokinetic profile. For instance, this compound in DuraSite®, a mucoadhesive drug delivery system, achieved higher concentrations in ocular tissues compared to a conventional this compound ophthalmic solution. [, , ]

Q7: How long does this compound remain in the aqueous humor after a single topical dose?

A9: While the elimination half-life of this compound in the aqueous humor is approximately 3.6 hours, studies indicate that a single topical dose might not maintain therapeutic concentrations for a full 24 hours. [] Therefore, multiple daily doses are often necessary, although research is exploring once-daily formulations. [, ]

Q8: What are the primary clinical applications of this compound?

A10: this compound is primarily used to manage postoperative ocular inflammation and pain following cataract surgery. [, , , ] It's also being investigated for its potential in treating other ocular conditions, including:

  • Cystoid macular edema (CME): this compound has shown promise in preventing and treating CME following cataract surgery and in diabetic patients. [, , ]
  • Uveitic macular edema: Studies suggest this compound may be a beneficial adjunct therapy for UME. []
  • Dry eye disease (DED): Some research indicates that this compound may improve symptoms and signs of DED, potentially by reducing inflammation. []
  • Pterygium: this compound, in combination with other medications, has been studied for its potential in managing pterygium. []

Q9: What are the potential adverse effects associated with topical this compound?

A11: The most common adverse effect reported with topical this compound is ocular irritation. [, ] While rare, cases of corneal complications have been reported, primarily in patients with preexisting corneal disease or those using the drug inappropriately. [, , ]

Q10: Are there any concerns about the long-term safety of this compound?

A12: Long-term safety data on this compound is limited, particularly for uses beyond the approved indications and durations. [] Further research is necessary to fully characterize the long-term safety profile of this compound in various patient populations and ocular conditions.

Q11: What are the future research directions for this compound?

A11: Future research will likely focus on:

  • Optimizing this compound formulations to enhance its ocular bioavailability and potentially allow for once-daily dosing. [, ]
  • Conducting large-scale, placebo-controlled trials to definitively establish this compound's efficacy and safety in a wider range of ophthalmic indications, such as CME, UME, and DED. [, , , ]
  • Exploring the potential for targeted drug delivery systems to enhance this compound's therapeutic index and minimize potential side effects. [, ]
  • Investigating this compound's effects on specific cell types involved in ocular inflammation and fibrosis, such as fibroblasts and immune cells. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。